molecular formula C19H16N4O2 B14216554 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide CAS No. 827317-10-2

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide

Cat. No.: B14216554
CAS No.: 827317-10-2
M. Wt: 332.4 g/mol
InChI Key: QQVXETJNXXFJAX-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring fused to an indole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Coupling Reaction: The final step involves coupling the pyrazole ring with the indole core through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or pyrazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The pyrazole ring may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamides: Known for their anti-inflammatory and anticancer properties.

    Pyrazole derivatives: Widely studied for their anti-inflammatory, analgesic, and antipyretic activities.

Uniqueness

The unique combination of an indole core with a pyrazole ring in 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

827317-10-2

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(1H-pyrazol-5-yl)-1H-indole-6-carboxamide

InChI

InChI=1S/C19H16N4O2/c1-25-15-6-4-14(5-7-15)21-19(24)13-3-2-12-10-18(22-17(12)11-13)16-8-9-20-23-16/h2-11,22H,1H3,(H,20,23)(H,21,24)

InChI Key

QQVXETJNXXFJAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(N3)C4=CC=NN4

Origin of Product

United States

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